(1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol
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Overview
Description
(1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol typically involves a click reaction between benzyl azide and propargyl alcohol. This reaction is catalyzed by copper(I) ions, leading to the formation of the triazole ring. The reaction conditions usually include a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.
Major Products Formed
Oxidation: Benzyl aldehyde or benzoic acid.
Reduction: Dihydrotriazoles.
Substitution: Various benzyl derivatives depending on the substituent used.
Scientific Research Applications
(1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1-benzyl-1{H}-1,2,3-triazole-4,5-diyl)dimethanol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. This compound can inhibit specific enzymes or disrupt microbial cell walls, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar stability and reactivity.
1-benzyl-1H-1,2,3-triazole: Lacks the dimethanol groups but shares the triazole core structure.
1,2,4-Triazole: Another triazole isomer with different chemical properties.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
[1-benzyl-5-(hydroxymethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,15-16H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDYGYNIIYYREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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